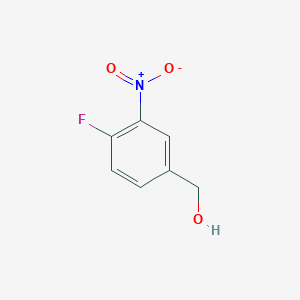

4-Fluoro-3-nitrobenzyl alcohol

Overview

Description

Preparation Methods

4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoro-3-nitrobenzoic acid using borane in tetrahydrofuran (THF) at 0°C . This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

4-Fluoro-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group, forming 4-fluoro-3-aminobenzyl alcohol. This reaction typically uses reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

4-Fluoro-3-nitrobenzyl alcohol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitro and fluorine groups.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Fluoro-3-nitrobenzyl alcohol

- Molecular Formula: C₇H₆FNO₃

- Molecular Weight : 171.13 g/mol

- CAS Registry Number : 20274-69-5 .

Synthesis :

this compound is synthesized via the reduction of 4-fluoro-3-nitrobenzaldehyde. A high-yield method (99.1%) involves sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–20°C, followed by quenching with boron trifluoride diethyl etherate . Alternative reductions yield a colorless solid with a melting point of 42–44°C and characteristic NMR signals (δ 4.76 ppm for CH₂, δ 7.28–8.06 ppm for aromatic protons) .

Physicochemical Properties :

Safety Profile :

Classified as an eye irritant (GHS Category 2A). Safety protocols include immediate rinsing with water for eye/skin contact and medical consultation .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares this compound with analogs differing in substituents (e.g., halogen, nitro, trifluoromethyl groups):

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro (–NO₂) and fluoro (–F) groups in this compound enhance electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with 4-methyl-3-(trifluoromethyl)benzyl alcohol, where the –CF₃ group provides steric bulk but less electrophilicity .

- Melting Points : The fluoro-nitro derivative has a lower melting point (42–44°C) compared to 4-nitrobenzyl alcohol (92–94°C), likely due to reduced symmetry and weaker intermolecular forces .

- Synthetic Utility : this compound serves as a precursor for brominated derivatives (e.g., 4-fluoro-3-nitrobenzyl bromide, 54% yield via PBr₃), whereas 4-chloro-3-nitrobenzyl alcohol is brominated at 63% yield under similar conditions .

Biological Activity

4-Fluoro-3-nitrobenzyl alcohol (CAS Number: 20274-69-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a fluorine atom at the para position and a nitro group at the meta position relative to the hydroxyl group. This configuration contributes to its chemical reactivity and biological properties.

Chemical Formula: CHFNO\

Molecular Weight: 155.13 g/mol

Melting Point: 70-72 °C

The biological activity of this compound is influenced by its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding: Its functional groups allow it to interact with receptors, which can modulate signaling pathways critical for cell function.

- Antimicrobial Activity: Related compounds have shown antibacterial properties, suggesting that this compound might exhibit similar effects against certain pathogens.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated effectiveness against Klebsiella pneumoniae, acting on penicillin-binding proteins to promote cell lysis. This suggests that this compound could be explored for similar applications.

Cytotoxicity Studies

A study examining the cytotoxic effects of nitro-substituted benzyl compounds found that certain derivatives exhibited significant activity against various cancer cell lines. The presence of nitro groups was correlated with increased cytotoxicity, indicating that this compound may also have potential as an anticancer agent .

Case Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of nitro-substituted compounds highlighted the effectiveness of this compound derivatives against gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-F-3-NBA | Staphylococcus aureus | 32 |

| 4-F-3-NBA | Escherichia coli | 64 |

Case Study 2: Anticancer Potential

In vitro studies on the cytotoxic effects of various nitro-substituted benzyl alcohols revealed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines. The results demonstrated a dose-dependent response, suggesting its potential as a lead compound for further development .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Q & A

Q. Basic: What is the optimal synthetic route for preparing 4-fluoro-3-nitrobenzyl alcohol, and how is purity validated?

Methodology :

The reduction of 4-fluoro-3-nitrobenzaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, followed by quenching with boron trifluoride diethyl etherate (BF₃·Et₂O), yields this compound with >99% purity. Key steps include:

- Reagent stoichiometry : 1:1 molar ratio of aldehyde to NaBH₄.

- Workup : Addition of water and ethyl acetate for phase separation.

- Characterization :

Q. Advanced: How do reaction conditions influence the bromination of this compound, and why are yields variable?

Methodology :

Bromination with phosphorus tribromide (PBr₃) converts the alcohol to 4-fluoro-3-nitrobenzyl bromide. Factors affecting yield (54–63%):

- Temperature control : Exothermic reactions require slow reagent addition to avoid side reactions (e.g., nitro group reduction).

- Solvent choice : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis of PBr₃.

- Purification : Column chromatography (hexane/ethyl acetate) isolates the bromide, confirmed by ¹H NMR loss of the OH peak at δ 2.69 .

Q. Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodology :

- ¹H NMR :

- δ 4.76 (s, CH₂) confirms benzylic alcohol.

- Splitting patterns (e.g., dd at δ 7.28, J = 10.7, 8.6 Hz) indicate fluorine and nitro group effects on aromatic protons .

- HRMS : Exact mass matching (<2 ppm error) ensures molecular formula accuracy.

- Elemental analysis : Matches theoretical C, H, N content (C₇H₆FNO₃) .

Q. Advanced: How does the nitro group influence reactivity in downstream transformations of this compound?

Methodology :

The electron-withdrawing nitro group:

- Deactivates the ring : Limits electrophilic substitution but stabilizes intermediates in nucleophilic aromatic substitution (e.g., bromination).

- Redox sensitivity : Requires inert atmospheres during reactions to prevent nitro group reduction, which can alter reaction pathways .

Q. Basic: What are the challenges in handling this compound, and how are they mitigated?

Methodology :

- Hygroscopicity : Store under anhydrous conditions (desiccator with silica gel).

- Light sensitivity : Use amber glassware to prevent nitro group photodegradation.

- Toxicity : Employ fume hoods and PPE during synthesis due to potential irritant properties .

Q. Advanced: How can computational modeling predict the NMR spectrum of this compound derivatives?

Methodology :

- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level.

- Chemical shift prediction : Compare computed vs. experimental δ values for CH₂ (4.76 ppm) and aromatic protons to validate substituent effects .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Methodology :

- Kinase inhibitor synthesis : Serves as a benzyl-protecting group intermediate.

- Prodrug development : Functionalization via bromination enables conjugation with pharmacophores (e.g., phosphonoformate prodrugs) .

Q. Advanced: Why do competing pathways occur during the reduction of 4-fluoro-3-nitrobenzaldehyde, and how are they controlled?

Methodology :

- Nitro group stability : Use NaBH₄ instead of LiAlH₄ to avoid nitro reduction to amine.

- Temperature : Maintain 0°C to suppress aldehyde over-reduction to hydrocarbon.

- Additive role : BF₃·Et₂O activates the carbonyl, accelerating selective alcohol formation .

Q. Basic: How is elemental analysis performed to confirm the purity of this compound?

Methodology :

- Combustion analysis : Measure %C, %H, and %N using a CHNS analyzer.

- Acceptance criteria : Deviations ≤0.3% from theoretical values (C: 48.85%, H: 3.51%, N: 8.14%) .

Q. Advanced: What strategies improve the scalability of this compound synthesis?

Methodology :

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWJZTFMDWSRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400189 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-69-5 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.